molecular formula C20H20ClN3O3S B2813730 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 886952-62-1

7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2813730
CAS No.: 886952-62-1
M. Wt: 417.91
InChI Key: SXEGYYPSDWHWEL-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C20H20ClN3O3S) and molecular weight (417.91). Other properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives : Patel, Agravat, and Shaikh (2011) synthesized a range of pyridine derivatives, including those related to your compound of interest, showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2010) explored the antimicrobial properties of triazole derivatives, some of which displayed good to moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Biological and Antitumor Activity

  • Synthesis and Biological Activity of Thiazolyl Piperazin-1-yl Methanone Derivatives : Mhaske et al. (2014) synthesized derivatives similar to your compound and screened them for antimicrobial activity, with many showing moderate to good results (Mhaske, Shelke, Raundal, & Jadhav, 2014).

  • Antitumor Activity of Thiadiazolyl Methanone and Benzohydrazide Derivatives : Bhole and Bhusari (2011) examined compounds including 4-hydroxyphenyl derivatives for anticancer activity, showing inhibitory effects on various cancer cell lines (Bhole & Bhusari, 2011).

Corrosion Inhibition

  • Inhibitive Effect on Corrosion of Mild Steel : Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the use of compounds including piperazin-1-yl methanone derivatives as corrosion inhibitors in acidic medium, showing significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Anti-Mycobacterial Chemotypes

Future Directions

While the specific future directions for this compound are not available, the field of chemistry continues to evolve with new methodologies and technologies. This includes the development of new synthetic methods, the use of computational models for predicting properties and behaviors, and the application of these compounds in various fields such as medicine and materials science . It is also important to consider the environmental and health impacts of these compounds, and to develop strategies for their safe and sustainable use .

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-14-5-3-13(4-6-14)19(25)23-9-11-24(12-10-23)20-22-17-16(27-2)8-7-15(21)18(17)28-20/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEGYYPSDWHWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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